Fmoc-D-3-氨基甲酰苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

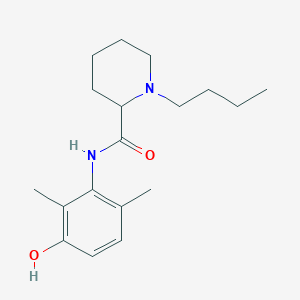

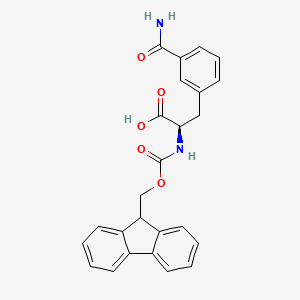

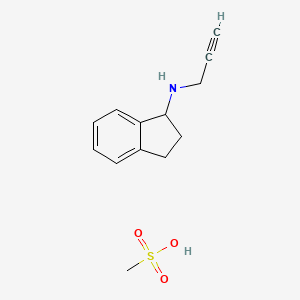

Fmoc-D-3-Carbamoylphe is a derivative of amino acids that is modified with the 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This modification is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protection for the amino group during the assembly of peptides. The Fmoc group imparts hydrophobicity and aromaticity, which can influence the self-assembly and functional properties of the resulting peptides .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves multiple steps that ensure the protection of functional groups and the retention of the amino acid's chirality. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally related compound, is synthesized through a five-step process that includes reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis, demonstrating the complexity and precision required in synthesizing such compounds . The synthesis of Fmoc-D-3-Carbamoylphe would likely follow a similarly intricate pathway to ensure the protection of the carboxyl and amino groups while maintaining the integrity of the Fmoc group.

Molecular Structure Analysis

The molecular structure of Fmoc-D-3-Carbamoylphe is characterized by the presence of the Fmoc group, which is a bulky and aromatic moiety. This group is attached to the nitrogen atom of the amino acid, providing steric hindrance and influencing the overall three-dimensional structure of the molecule. The presence of the Fmoc group is crucial for the molecule's stability and reactivity during peptide synthesis .

Chemical Reactions Analysis

In the context of peptide synthesis, Fmoc-D-3-Carbamoylphe would undergo a series of chemical reactions, including coupling with other amino acids or peptides and deprotection of the Fmoc group. The Fmoc group is typically removed under basic conditions, which allows for the sequential addition of amino acids in SPPS. The stability of the Fmoc group under a variety of conditions is a key feature that enables its widespread use in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-3-Carbamoylphe are influenced by the Fmoc group, which imparts a degree of hydrophobicity and contributes to the molecule's overall aromatic character. These properties are essential for the self-assembly of peptides and their interaction with other biomolecules. The Fmoc group also allows for the solubility of the amino acid in organic solvents, which is beneficial for SPPS . The specific physical properties such as melting point, solubility, and optical purity would be determined through experimental analysis, including HPLC for chiral purity .

科学研究应用

1. 分析化学和生物化学

Fmoc-D-3-氨基甲酰苯作为 9-芴甲氧羰基 (Fmoc) 衍生物中较广泛的一组,已广泛用于分析化学和生物化学。例如,陈等人 (1999 年) 分析了儿茶酚胺的 Fmoc 衍生物,证明了 Fmoc 在高效液相色谱和质谱中的效用。这些方法对于分析生物材料至关重要,特别是在检测和表征低飞摩尔水平的化合物时 (Chen, Li, Carvey, & Li, 1999)。

2. 合成化学

Fmoc 保护的氨基酸,包括 Fmoc-D-3-氨基甲酰苯等衍生物,是合成化学中不可或缺的。Sladojevich 等人 (2007 年) 强调了 Fmoc 保护的吗啉-3-羧酸的合成,展示了 Fmoc 氨基酸在复杂分子合成路线中的适应性。这在固相肽合成中尤为重要,允许创建肽和肽模拟物 (Sladojevich, Trabocchi, & Guarna, 2007)。

3. 材料科学和纳米技术

在材料科学和纳米技术中,Fmoc 修饰的氨基酸和肽(包括 Fmoc-D-3-氨基甲酰苯)发挥着至关重要的作用。陶等人 (2016 年) 讨论了 Fmoc 修饰分子的自组织,强调了它们在细胞培养、生物模板和药物递送应用中的用途。Fmoc 基团的固有特性,如疏水性和芳香性,促进了构建块的缔合,这对于开发功能材料至关重要 (Tao, Levin, Adler-Abramovich, & Gazit, 2016)。

4. 生物医学应用

在生物医学领域,Fmoc 衍生物(如 Fmoc-D-3-氨基甲酰苯)用于开发水凝胶和治疗剂。Thornton 等人 (2009 年) 报道了酶引发的 Fmoc-酪氨酸水凝胶的自组装,可以控制用于三维细胞培养。该研究突出了 Fmoc 修饰化合物在生物医学应用中的多功能性,特别是在组织工程和再生医学中 (Thornton, Smith, Merry, & Ulijn, 2009)。

安全和危害

While specific safety data for “Fmoc-D-3-Carbamoylphe” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

作用机制

Target of Action

Fmoc-D-3-Carbamoylphe is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine group during the coupling of amino acids, preventing unwanted side reactions . Once the desired peptide bond has been formed, the Fmoc group can be removed, allowing the next amino acid to be added .

Pharmacokinetics

The properties of the fmoc group suggest that it may be rapidly removed in the presence of a base

Result of Action

The use of Fmoc-D-3-Carbamoylphe allows for the precise synthesis of peptides . By protecting the amine group, it prevents unwanted side reactions and ensures that the correct peptide sequence is formed . The resulting peptides can have a wide range of biological activities, depending on their specific sequence.

Action Environment

The action of Fmoc-D-3-Carbamoylphe is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group . Therefore, the efficacy and stability of this compound may be affected by environmental factors that alter pH, such as the presence of other substances or changes in temperature .

属性

IUPAC Name |

(2R)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-3-Carbamoylphe | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)